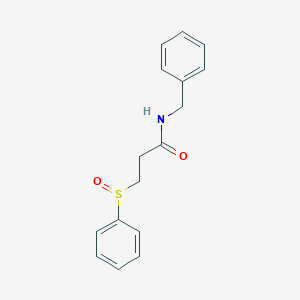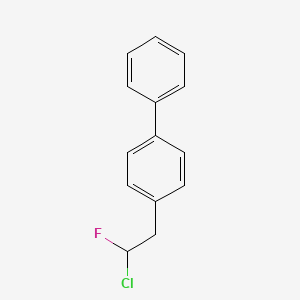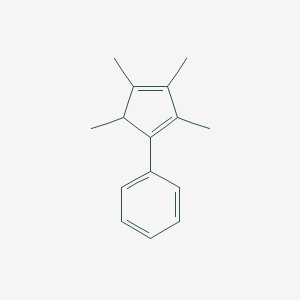![molecular formula C28H46HgO4 B14287760 Bis{3-[(2-cyclohexylpropan-2-yl)peroxy]-3-methylbut-1-yn-1-yl}mercury CAS No. 116507-89-2](/img/structure/B14287760.png)
Bis{3-[(2-cyclohexylpropan-2-yl)peroxy]-3-methylbut-1-yn-1-yl}mercury
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis{3-[(2-cyclohexylpropan-2-yl)peroxy]-3-methylbut-1-yn-1-yl}mercury is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of mercury bonded to two peroxyalkyl groups, which are further substituted with cyclohexyl and methyl groups. The compound’s molecular formula is C19H34HgO4, and it has a molecular weight of approximately 647.2627 daltons .
Métodos De Preparación
The synthesis of Bis{3-[(2-cyclohexylpropan-2-yl)peroxy]-3-methylbut-1-yn-1-yl}mercury typically involves the reaction of mercury salts with the corresponding peroxyalkyl precursors. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained. Industrial production methods may involve the use of specialized equipment to handle the reactive intermediates and to purify the final product .
Análisis De Reacciones Químicas
Bis{3-[(2-cyclohexylpropan-2-yl)peroxy]-3-methylbut-1-yn-1-yl}mercury undergoes various types of chemical reactions, including:
Oxidation: The peroxy groups in the compound can undergo oxidation reactions, leading to the formation of different oxidation products.
Reduction: The mercury center can be reduced under specific conditions, resulting in the formation of mercury-containing byproducts.
Substitution: The compound can participate in substitution reactions where the peroxy groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Bis{3-[(2-cyclohexylpropan-2-yl)peroxy]-3-methylbut-1-yn-1-yl}mercury has several scientific research applications, including:
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding the interactions of peroxy compounds with biological systems.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, especially in the development of new drugs with peroxy functionalities.
Mecanismo De Acción
The mechanism by which Bis{3-[(2-cyclohexylpropan-2-yl)peroxy]-3-methylbut-1-yn-1-yl}mercury exerts its effects involves the interaction of its peroxy groups with various molecular targets. These interactions can lead to the formation of reactive oxygen species, which can further react with other molecules. The mercury center in the compound can also participate in coordination chemistry, forming complexes with other ligands and influencing the compound’s reactivity .
Comparación Con Compuestos Similares
Similar compounds to Bis{3-[(2-cyclohexylpropan-2-yl)peroxy]-3-methylbut-1-yn-1-yl}mercury include other peroxyalkyl mercury compounds, such as:
Bis(2-cyclohexylpropan-2-yl)peroxy carbonate: This compound has a similar peroxyalkyl structure but differs in the presence of a carbonate group instead of mercury.
Bis(3-methylbut-1-yn-1-yl)mercury: This compound shares the mercury and alkynyl groups but lacks the peroxy and cyclohexyl substitutions.
The uniqueness of this compound lies in its specific combination of peroxy, cyclohexyl, and mercury functionalities, which confer distinct reactivity and applications.
Propiedades
| 116507-89-2 | |
Fórmula molecular |
C28H46HgO4 |
Peso molecular |
647.3 g/mol |
Nombre IUPAC |
bis[3-(2-cyclohexylpropan-2-ylperoxy)-3-methylbut-1-ynyl]mercury |
InChI |
InChI=1S/2C14H23O2.Hg/c2*1-6-13(2,3)15-16-14(4,5)12-10-8-7-9-11-12;/h2*12H,7-11H2,2-5H3; |
Clave InChI |
AFOUGOJILVOCBF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C#C[Hg]C#CC(C)(C)OOC(C)(C)C1CCCCC1)OOC(C)(C)C2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3,3',3''-[1,3,5-Triazine-2,4,6-triyltris(oxy)]tribenzaldehyde](/img/structure/B14287723.png)
![5,5-Dimethyl-2-[(phenylsulfanyl)methyl]cyclohex-2-en-1-ol](/img/structure/B14287736.png)

![1-{2-[3-(Ethenesulfonyl)-4-methoxyphenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14287755.png)
